4-Benzylphenol (CAS 101-53-1): A Technical Guide for Researchers
4-Benzylphenol (CAS 101-53-1): A Technical Guide for Researchers
An In-depth Examination of the Properties, Synthesis, and Biological Activity of 4-Benzylphenol for Scientific and Drug Development Applications.
Introduction
4-Benzylphenol, with the CAS number 101-53-1, is an aromatic organic compound belonging to the phenol (B47542) family. It is characterized by a phenol ring substituted with a benzyl (B1604629) group at the para position. Also known by synonyms such as p-Benzylphenol and 4-Hydroxydiphenylmethane, this compound serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and known biological activities of 4-benzylphenol, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
4-Benzylphenol is a white to off-white solid at room temperature.[4][5] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O | [2][3][5] |
| Molecular Weight | 184.23 g/mol | [2][3] |
| Melting Point | 79-81 °C | [2][4] |
| Boiling Point | 198-200 °C at 10 mmHg | [2][4] |
| Appearance | White to off-white solid | [4][5] |
| CAS Number | 101-53-1 | [2][3][4][5] |
| EC Number | 202-950-3 | [2] |
| MDL Number | MFCD00002384 | [2] |
| InChI Key | HJSPWKGEPDZNLK-UHFFFAOYSA-N | [2] |
| SMILES | Oc1ccc(Cc2ccccc2)cc1 | [2] |
Experimental Protocols
Synthesis of 4-Benzylphenol via Friedel-Crafts Alkylation
The synthesis of 4-benzylphenol is commonly achieved through the Friedel-Crafts alkylation of phenol with a benzylating agent like benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of ortho- and para-substituted products.
Materials:
-
Phenol
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions with stirring.
-
Once the addition is complete, allow the mixture to stir at 0°C for 15 minutes.
-
Add benzyl chloride (1 equivalent) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of 2-benzylphenol (B1197477) and 4-benzylphenol, can be purified by column chromatography or recrystallization to isolate the desired 4-benzylphenol isomer.
Caption: Workflow for the synthesis of 4-benzylphenol.
Purification by Recrystallization
Purification of crude 4-benzylphenol can be effectively achieved by recrystallization, leveraging its differential solubility in a solvent at different temperatures. Water has been cited as a suitable solvent for this purpose.[2]
Materials:
-
Crude 4-benzylphenol
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude 4-benzylphenol in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to the flask while heating on a hot plate, just enough to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the hot filtrate to cool slowly to room temperature. Crystals of 4-benzylphenol should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Analytical Methods
The identity and purity of 4-benzylphenol can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of 4-benzylphenol. Spectral data is available in public databases such as PubChem.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common method for analysis.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic rings.[1]
Biological Activity and Signaling Pathways
Estrogenic Activity
4-Benzylphenol has been identified as a compound with estrogenic activity both in vitro and in vivo.[3] This activity is attributed to its ability to bind to estrogen receptors (ERs). Phenolic compounds with a substituent at the para position are generally noted for their potential estrogenic effects. While the precise relative binding affinity (RBA) and IC50/EC50 values for 4-benzylphenol are not extensively detailed in the reviewed literature, its interaction with ERs has been confirmed.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
4-Benzylphenol (test compound)
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (B223615) slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
In assay tubes, combine a fixed amount of uterine cytosol and a constant concentration of [³H]-17β-estradiol.
-
Add varying concentrations of unlabeled 4-benzylphenol to the tubes.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a hydroxyapatite slurry.
-
Quantify the amount of bound radioactivity in each tube using a scintillation counter.
-
The concentration of 4-benzylphenol that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) can be calculated to determine its relative binding affinity.
Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, thereby regulating gene expression. Additionally, estrogen receptors can mediate non-genomic signaling through the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways. While the specific signaling cascade activated by 4-benzylphenol has not been detailed, a general pathway for estrogenic compounds is illustrated below.
Caption: Generalized estrogenic signaling pathway.
Antimicrobial Activity
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
4-Benzylphenol
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of 4-benzylphenol in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of 4-benzylphenol that completely inhibits visible growth of the microorganism.
Safety and Handling
4-Benzylphenol is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also reported to be toxic by ingestion.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store away from oxidizing agents.
Applications
4-Benzylphenol is utilized in several areas:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.[4]
-
Pharmaceutical Intermediates: It is used in the development of pharmaceutical compounds.[5]
-
Germicide, Antiseptic, and Preservative: It has applications due to its antimicrobial properties.[3][4]
Conclusion
4-Benzylphenol (CAS 101-53-1) is a compound with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis and purification. Its confirmed estrogenic activity presents an area of interest for further research in endocrinology and toxicology. While its antimicrobial properties are noted, more extensive studies are required to quantify its efficacy against a broad range of microorganisms. This guide provides a foundational resource for researchers and professionals working with or investigating the potential applications of 4-benzylphenol. Proper safety precautions are essential when handling this compound due to its hazardous nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]
